molecular formula C22H22BrN3O2 B10981749 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B10981749
M. Wt: 440.3 g/mol
InChI Key: KFHNICAJBYIZDL-UHFFFAOYSA-N
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Description

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a brominated propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the bromopropenyl group: This step involves the bromination of an allylic position, often using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Final coupling: The final step involves coupling the benzimidazole core with the pyrrolidinone ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromopropenyl group, converting it to a propyl group.

    Substitution: The bromine atom in the bromopropenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include the corresponding propyl derivatives.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropenyl group may facilitate binding to these targets, while the benzimidazole core can interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylbenzyl)pyrrolidin-2-one
  • 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

Uniqueness

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H22BrN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C22H22BrN3O2/c1-15(23)12-26-20-6-4-3-5-19(20)24-22(26)17-11-21(27)25(14-17)13-16-7-9-18(28-2)10-8-16/h3-10,17H,1,11-14H2,2H3

InChI Key

KFHNICAJBYIZDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br

Origin of Product

United States

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